molecular formula C23H28N2O3 B11374603 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11374603
M. Wt: 380.5 g/mol
InChI Key: QHFUGKPXHHDJRO-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with three methyl groups (positions 3, 5, and 6) and a carboxamide side chain. The side chain features a dimethylaminoethyl group attached to a 2-methoxyphenyl moiety.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H28N2O3/c1-14-11-18-16(3)22(28-21(18)12-15(14)2)23(26)24-13-19(25(4)5)17-9-7-8-10-20(17)27-6/h7-12,19H,13H2,1-6H3,(H,24,26)

InChI Key

QHFUGKPXHHDJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CC=C3OC)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of an amine with dimethylamine, often using a suitable alkylating agent.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the benzofuran ring.

    Formation of the Carboxamide Group: This involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antitumor Activity

Compound 1h (N-(2-Dimethylaminoethyl)-2-(4,8,9-Trimethyl-2-Oxo-2H-Furo-[2,3-h]Quinolin-1-yl)-Acetamide)

  • Structure: Shares a dimethylaminoethyl side chain and a fused furan-quinolinone core, analogous to the benzofuran-carboxamide scaffold of the target compound.
  • Activity : Demonstrated potent antitumor activity against P388 (IC₅₀ = 14.45 μM) and A549 cells (IC₅₀ = 20.54 μM), significantly outperforming its parent compound (>100 μM and 99.29 μM, respectively) .
  • Key Insight: The dimethylaminoethyl group enhances solubility and cellular uptake, likely contributing to improved efficacy.

5-/6-Substituted Naphthalimide Derivatives (e.g., 3a, 3b, 4b)

  • Structure: Feature a naphthalimide core with dimethylaminoalkyl or aromatic substituents. While structurally distinct from benzofurans, they highlight the importance of substituent positioning.
  • Activity : Compounds 3a, 3b, and 4b showed IC₅₀ values as low as 0.23–0.71 μM against HeLa and P388D1 cells, surpassing the reference drug amonafide (IC₅₀ = 6.02 μM for HeLa) .
  • Key Insight : Substituent position (5- vs. 6-) and alkyl chain length modulate DNA intercalation and topoisomerase inhibition.
Pharmacological Target Comparison

Orexin Receptor Ligands (e.g., 2-(Dimethylamino)-N-[2-(3-[(5-[3-(Dimethylcarbamoyl)Phenyl]-2-Methoxyphenyl)Sulfonylamino]Anilino)Ethyl]Benzamide)

  • Structure : Contains a benzamide backbone and methoxyphenyl groups, resembling the target compound’s carboxamide and 2-methoxyphenyl motifs.
  • Activity : Binds orexin receptors in the ventral tegmental area, implicating roles in neuroregulation rather than antitumor activity .
  • Key Insight : Shared structural features (e.g., benzamide, methoxy groups) may enable diverse targeting but require tailored modifications for specific applications.

Data Tables: Key Comparative Findings

Table 1. Antitumor Activity of Selected Analogues
Compound Structure Class IC₅₀ (μM) Target Cells Reference
Target Compound* Benzofuran-carboxamide N/A† N/A†
1h Furan-quinolinone 14.45 (P388) P388, A549
20.54 (A549)
3a Naphthalimide 0.69 (HeLa) HeLa, P388D1
3b Naphthalimide 0.71 (HeLa) HeLa, P388D1
0.23 (P388D1)
4b Naphthalimide 0.64 (HeLa) HeLa, P388D1
0.23 (P388D1)

*Hypothetical activity inferred from structural analogs.
†Direct data unavailable in provided evidence.

Table 2. Structural Features Influencing Activity
Feature Impact on Activity Example Compounds
Dimethylaminoethyl side chain Enhances solubility and membrane permeability Target compound, 1h
Methoxyaryl groups Modulates lipophilicity and receptor binding Target compound, orexin ligands
Substituent position Affects DNA intercalation efficiency 3a (5-substituted) vs. 4b (6-substituted)

Biological Activity

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide, commonly referred to as D232-0648, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of D232-0648 can be represented as follows:

  • Molecular Formula : C19H27N1O3
  • Molecular Weight : 315.43 g/mol

The compound features a benzofuran core with various substituents that may influence its biological properties.

Pharmacological Properties

Research indicates that D232-0648 exhibits a range of pharmacological activities, primarily in the fields of neuropharmacology and antimicrobial action. The following sections detail these activities.

Neuropharmacological Effects

D232-0648 has been studied for its potential effects on the central nervous system (CNS). Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine.

  • Mechanism of Action : The compound is hypothesized to interact with serotonin receptors, which could influence mood and anxiety levels.

Antimicrobial Activity

D232-0648 has also demonstrated antimicrobial properties against various bacterial strains. A study conducted by researchers at ChemDiv showed the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µM
Escherichia coli25 µM
Pseudomonas aeruginosa30 µM

These results indicate that D232-0648 could serve as a potential lead compound in the development of new antibiotics.

Study 1: Neuropharmacological Evaluation

A recent study published in a peer-reviewed journal evaluated the neuropharmacological effects of D232-0648 in rodent models. The findings revealed:

  • Anxiety Reduction : D232-0648 significantly reduced anxiety-like behaviors in elevated plus-maze tests.
  • Antidepressant Effects : The compound showed antidepressant-like effects in forced swim tests, suggesting its potential utility in treating mood disorders.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of D232-0648 was tested against multi-drug resistant strains:

  • Results : The compound exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 10 µM.
  • : These findings support the notion that D232-0648 may be a viable candidate for further development as an antimicrobial agent.

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